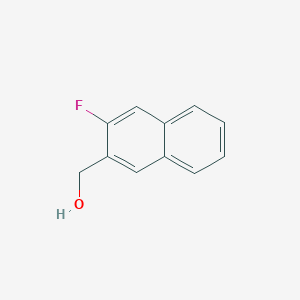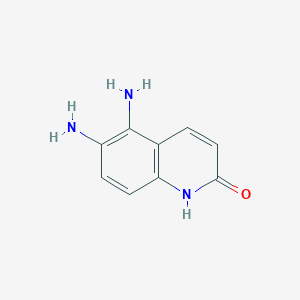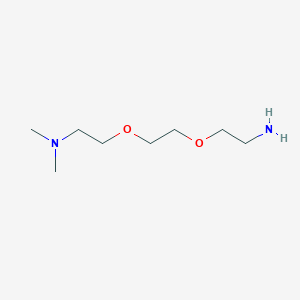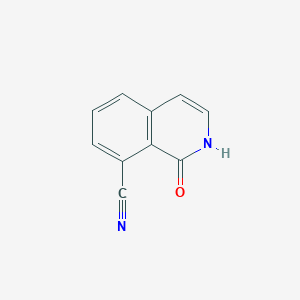
2-(4-Propylpiperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylpiperazin-1-yl)ethanol typically involves the reaction of 4-propylpiperazine with ethylene oxide or ethylene chlorohydrin under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow reactors and automated synthesis platforms. These methods ensure higher yields and purity levels, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-(4-Propylpiperazin-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Propylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethanol
- 2-(4-Benzylpiperazin-1-yl)ethanol
- 2-(4-Phenylpiperazin-1-yl)ethanol
Uniqueness
2-(4-Propylpiperazin-1-yl)ethanol is unique due to its propyl group, which imparts specific chemical and physical properties that differentiate it from other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
CAS No. |
3221-17-8 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-(4-propylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C9H20N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h12H,2-9H2,1H3 |
InChI Key |
JJVDPWJWBAAPGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
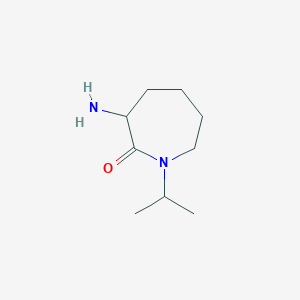

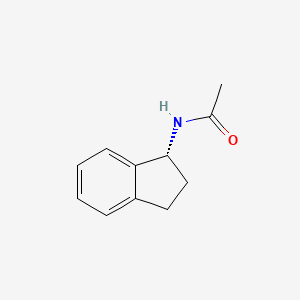
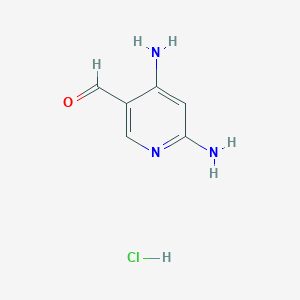
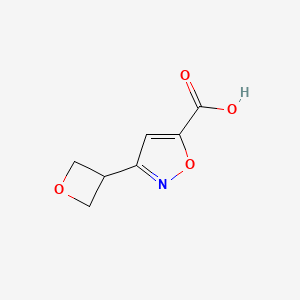
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)


